molecular formula C8H9N3OS B14583613 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine CAS No. 61073-21-0

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine

Katalognummer: B14583613
CAS-Nummer: 61073-21-0
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: QVXJJLKDAKPHFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine is a heterocyclic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with methoxy-substituted isothiocyanates under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might convert it into corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-methoxy-1,3-benzothiazole: Similar structure but lacks the imino group.

    2-Imino-1,3-benzothiazole: Similar core structure but lacks the methoxy group.

Uniqueness

2-Imino-4-methoxy-1,3-benzothiazol-3(2H)-amine is unique due to the presence of both the imino and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups might confer unique properties compared to other benzothiazole derivatives.

Eigenschaften

CAS-Nummer

61073-21-0

Molekularformel

C8H9N3OS

Molekulargewicht

195.24 g/mol

IUPAC-Name

2-imino-4-methoxy-1,3-benzothiazol-3-amine

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)11(10)8(9)13-6/h2-4,9H,10H2,1H3

InChI-Schlüssel

QVXJJLKDAKPHFH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC=C1)SC(=N)N2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.